2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole derivative with 2-bromoacetamide .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated and nitro-substituted thiazoles.
Scientific Research Applications
2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anti-inflammatory and antitumor properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in microbial cell wall synthesis and inflammatory pathways.
Pathways Involved: It inhibits the activity of key enzymes, leading to the disruption of microbial cell wall synthesis and the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-isopropylphenyl)-1,3-thiazole: Similar structure but lacks the acetamide group.
4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of the acetamide group.
5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol: Contains an oxadiazole ring instead of the acetamide group.
Uniqueness
2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific combination of the thiazole and acetamide groups, which contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C17H17N3OS2 |
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Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3OS2/c1-11(2)12-3-5-13(6-4-12)16-19-14(10-23-16)9-15(21)20-17-18-7-8-22-17/h3-8,10-11H,9H2,1-2H3,(H,18,20,21) |
InChI Key |
CQDWGLMGRUQTGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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